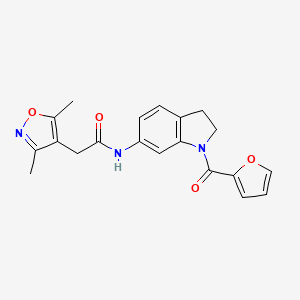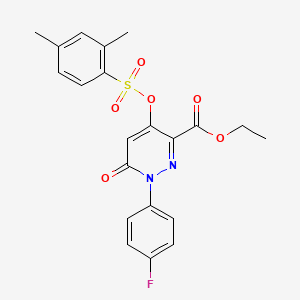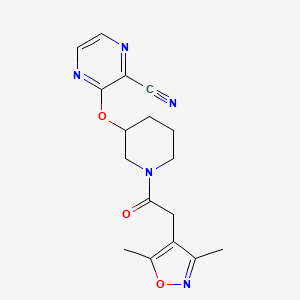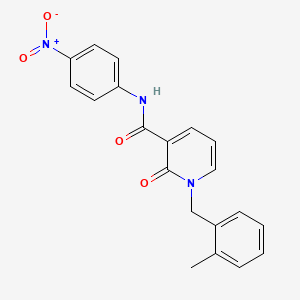![molecular formula C16H18N2O4S B2739692 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1396786-68-7](/img/structure/B2739692.png)
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that features both a benzo[d][1,3]dioxol moiety and a thiophenylmethyl group, creating a unique structure that can interact with various biological systems and synthetic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea can involve multiple steps starting from readily available precursors:
Formation of the Benzo[d][1,3]dioxol Moiety: This can be synthesized through the condensation of catechol with an aldehyde or equivalent in the presence of an acid catalyst.
Hydroxypropyl Introduction: A hydroxyl-containing propyl group can be introduced via an alkylation reaction.
Thiophen-2-ylmethyl Introduction: Thiophen-2-ylmethyl chloride can be reacted with an amine to yield the thiophen-2-ylmethyl group.
Urea Formation:
Industrial Production Methods: Scaling up the synthesis involves optimizing reaction conditions to maximize yield and purity. This could include using continuous flow reactors for safer and more efficient production, and ensuring stringent quality control throughout the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea can undergo several types of reactions:
Oxidation: Potential transformation of the hydroxy group into a carbonyl group.
Reduction: Conversion of various moieties to their corresponding amines or alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like KMnO₄ or PCC.
Reduction: Catalytic hydrogenation using Pd/C or LiAlH₄.
Substitution: Nucleophiles like NaOH, or electrophiles such as alkyl halides.
Major Products: The products depend on the specific reactions, ranging from simple alcohols and amines to more complex substituted benzo[d][1,3]dioxol derivatives.
Scientific Research Applications
Chemistry: This compound's unique structure makes it an excellent candidate for studies in synthetic organic chemistry, including mechanism elucidation and reaction pathway exploration.
Biology: 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea might be investigated for its biological activities, such as enzyme inhibition or receptor binding.
Medicine: There is potential for this compound to be explored as a therapeutic agent, possibly as a precursor or lead compound in drug development targeting specific molecular pathways.
Industry: In the industrial realm, the compound could serve as an intermediate in the synthesis of dyes, polymers, or other advanced materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects can vary:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways: The compound could influence biochemical pathways, leading to changes in cellular function or metabolism.
Comparison with Similar Compounds
Benzo[d][1,3]dioxol-containing compounds: Commonly found in various natural products and synthetic drugs.
Thiophenylmethyl-containing compounds: Known for their presence in numerous pharmaceutical agents.
By combining these two moieties in a single molecule, this compound stands out in its potential versatility and application across different scientific disciplines.
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(20,11-4-5-13-14(7-11)22-10-21-13)9-18-15(19)17-8-12-3-2-6-23-12/h2-7,20H,8-10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRZJHXDPHUMFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=CS1)(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[(4-fluorobenzoyl)amino]-2-furoate](/img/structure/B2739613.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide](/img/structure/B2739616.png)
![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2739617.png)
![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B2739618.png)

![N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2739621.png)

![4-Methoxy-1-methyl-5-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene-11-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2739625.png)

![N-[(2-chloro-4-fluorophenyl)methyl]-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2739627.png)

![2-{8-methoxy-6,12,12-trimethyl-4-oxo-3,11-dioxatricyclo[8.4.0.0,2,7]tetradeca-1,5,7,9-tetraen-5-yl}acetic acid](/img/structure/B2739630.png)
![4-[butyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2739631.png)
